
3,3,4-Triethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Triethylhexane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C12H26. This compound is characterized by its three ethyl groups attached to the third and fourth carbon atoms of the hexane chain. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Triethylhexane can be achieved through various methods, including the alkylation of hexane with ethyl groups. One common approach involves the use of Friedel-Crafts alkylation, where hexane is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the isomerization of other branched alkanes. Catalysts such as platinum or palladium on carbon are often used in these processes to facilitate the hydrogenation reactions under high pressure and moderate temperatures.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Triethylhexane undergoes various chemical reactions typical of alkanes, including:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Although alkanes are generally resistant to reduction, they can be hydrogenated under specific conditions to yield more saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or high temperatures, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with platinum or palladium catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: More saturated hydrocarbons
Substitution: Haloalkanes (e.g., 3,3,4-triethylhexyl chloride)
Scientific Research Applications
3,3,4-Triethylhexane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized as a component in specialty fuels and lubricants due to its branched structure, which imparts desirable properties such as low freezing points and high octane ratings.
Mechanism of Action
The mechanism of action of 3,3,4-Triethylhexane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it can dissolve non-polar substances and disrupt lipid bilayers in biological membranes. The molecular targets and pathways involved in its effects are largely related to its hydrophobic nature and ability to integrate into lipid environments.
Comparison with Similar Compounds
Similar Compounds
3,3,4-Trimethylhexane: Another branched alkane with a similar structure but with methyl groups instead of ethyl groups.
2,2,4-Trimethylpentane (Isooctane): A widely known branched alkane used as a standard in octane rating for fuels.
3-Ethyl-2-methylpentane: A branched alkane with a different arrangement of ethyl and methyl groups.
Uniqueness
3,3,4-Triethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. The presence of three ethyl groups provides it with a higher molecular weight and different boiling and melting points compared to its similar counterparts. This unique structure also influences its reactivity and applications in various fields.
Properties
CAS No. |
62199-87-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3,4-triethylhexane |
InChI |
InChI=1S/C12H26/c1-6-11(7-2)12(8-3,9-4)10-5/h11H,6-10H2,1-5H3 |
InChI Key |
YGNQREHYYJPYLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


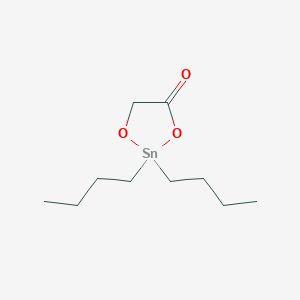
![[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile](/img/structure/B14563603.png)


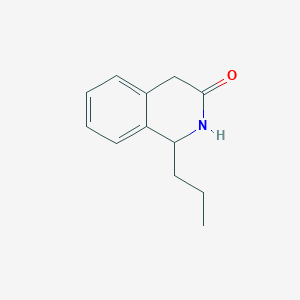

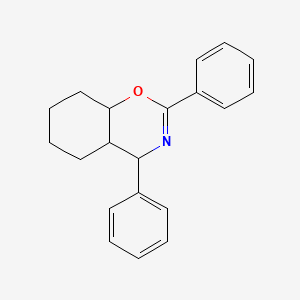
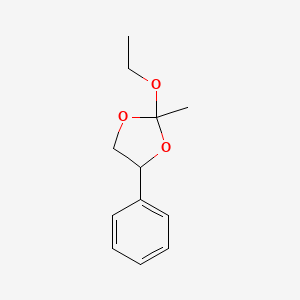
![4-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563654.png)
![2,2'-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14563656.png)
![7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine](/img/structure/B14563663.png)

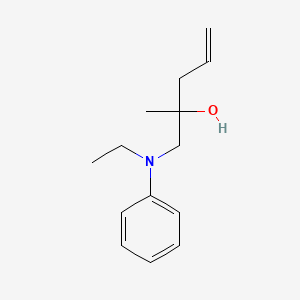
![3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate](/img/structure/B14563691.png)
